Methyl 1-aminocyclobutanecarboxylate

Description

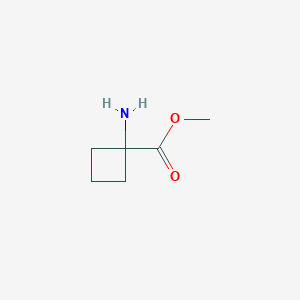

Structure

2D Structure

Properties

IUPAC Name |

methyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOPTPGZBLQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363590 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-35-6 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for Methyl 1-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The following sections outline key methodologies, including reaction conditions, yields, and detailed experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main approaches:

-

Esterification of 1-aminocyclobutanecarboxylic acid: This is a straightforward approach that involves the direct conversion of the carboxylic acid to its methyl ester. To prevent side reactions, the amino group is typically protected prior to esterification.

-

Synthesis from Cyclobutanone: Classic amino acid synthesis methods, such as the Strecker and Bucherer-Bergs reactions, can be employed, starting from the readily available cyclobutanone. These multi-step processes build the amino acid functionality on the cyclobutane ring.

-

Rearrangement Reactions: The Hofmann and Curtius rearrangements offer alternative pathways, typically starting from a dicarboxylic acid or a carboxylic acid derivative of the cyclobutane ring system.

Method 1: Esterification of 1-aminocyclobutanecarboxylic acid

This two-step method involves the protection of the amino group, followed by esterification and subsequent deprotection to yield the desired product. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.

Quantitative Data

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Boc Protection | 1-aminocyclobutanecarboxylic acid, Di-tert-butyl dicarbonate, 0.5M NaOH | 1,4-dioxane/water | Room Temperature | 15 hours | 80.6%[1] |

| 2 | Esterification & Deprotection | N-Boc-1-aminocyclobutanecarboxylic acid, Methanol, Conc. H₂SO₄ | Methanol | Reflux | 2 hours | 75%[1] |

Experimental Protocols

Step 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid [1]

-

Dissolve 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in 10 mL of 0.5M sodium hydroxide solution.

-

To this solution, add 10 mL of 1,4-dioxane and di-tert-butyl dicarbonate (1.42 g, 6.51 mmol).

-

Stir the reaction mixture for 15 hours at room temperature.

-

Perform an extractive workup with diethyl ether (2 x 20 mL).

-

Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with saturated sodium chloride solution (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.

Step 2: Synthesis of this compound [1]

-

To a solution of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (9.29 mmol, 1 equivalent) in methanol (30 mL) at 0°C, add concentrated sulfuric acid (10 mL).

-

Reflux the mixture for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (2 x 200 mL).

-

Wash the combined organic phases with distilled water (2 x 150 mL) and saturated sodium chloride solution (2 x 50 mL).

-

Dry the organic phase over sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain this compound as a white solid.

Reaction Pathway

Caption: Boc protection followed by esterification.

Method 2: Synthesis from Cyclobutanone via Strecker or Bucherer-Bergs Reaction

These classical methods allow for the de novo synthesis of the α-amino acid from a ketone precursor.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde or ketone, which is subsequently hydrolyzed to the desired amino acid.

Experimental Protocol (General)

-

Formation of α-aminonitrile: Cyclobutanone is reacted with ammonia and a cyanide source (e.g., KCN) to form 1-amino-1-cyanocyclobutane.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) to yield 1-aminocyclobutanecarboxylic acid.

-

Esterification: The amino acid is then esterified as described in Method 1.

Reaction Pathway

Caption: Strecker synthesis pathway.

Bucherer-Bergs Synthesis

This method is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.

Experimental Protocol (General)

-

Hydantoin Formation: Cyclobutanone is heated with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., methanol/water) to form the corresponding spirohydantoin.[2]

-

Hydrolysis: The hydantoin is hydrolyzed with a strong base (e.g., NaOH) or acid to yield 1-aminocyclobutanecarboxylic acid.

-

Esterification: The resulting amino acid is esterified as described in Method 1.

Reaction Pathway

Caption: Bucherer-Bergs synthesis pathway.

Method 3: Synthesis via Rearrangement Reactions

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. This can be adapted to synthesize 1-aminocyclobutanecarboxylic acid from a suitable precursor.

Experimental Protocol (Conceptual)

-

Amide Formation: Start with cyclobutane-1,1-dicarboxylic acid. Convert one of the carboxylic acid groups to a primary amide, for instance, via the acid chloride.

-

Hofmann Rearrangement: Treat the mono-amide with bromine and a strong base (e.g., NaOH) to induce the rearrangement, which, after workup, will yield 1-aminocyclobutanecarboxylic acid.[3][4][5]

-

Esterification: Esterify the resulting amino acid as previously described.

Reaction Pathway

Caption: Hofmann rearrangement pathway.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.

Experimental Protocol (Conceptual)

-

Acyl Azide Formation: Start with cyclobutane-1,1-dicarboxylic acid monomethyl ester. Convert the remaining carboxylic acid to an acyl azide, for example, by treating the corresponding acid chloride with sodium azide.

-

Curtius Rearrangement: Heat the acyl azide to induce rearrangement to the isocyanate.[6][7]

-

Amine Formation and Esterification: Trapping the isocyanate with methanol would yield the N-methoxycarbonyl protected amino ester. Subsequent hydrolysis of the carbamate would provide the target molecule.

Reaction Pathway

Caption: Curtius rearrangement pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1-Aminocyclobutanecarboxylate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclobutanecarboxylate is a cyclic, non-proteinogenic amino acid ester. As a conformationally constrained analog of glycine, it and its parent acid, 1-aminocyclobutanecarboxylic acid (ACBC), are of significant interest in medicinal chemistry and drug discovery.[][2][3] The rigid cyclobutane scaffold imparts unique stereochemical properties that can enhance binding affinity, selectivity, and metabolic stability when incorporated into peptide-based therapeutics or other small molecule drugs.[2][4] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

The structural integrity of this compound is foundational to its utility as a building block in chemical synthesis.[4] The key identifiers and physicochemical properties are summarized below.

Chemical Structure

The structure consists of a four-membered cyclobutane ring with a geminal amino group and a methyl carboxylate group attached to the same carbon atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its common hydrochloride salt are presented in Table 1. The hydrochloride salt is often used to improve the compound's stability and handling properties.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [5] |

| CAS Number | 215597-35-6 | 92398-47-5 | [6] |

| Appearance | White Solid | Solid | [7] |

| Boiling Point | 162.3°C at 760 mmHg | Not available | |

| InChI | InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H | [5][6] |

| SMILES | COC(=O)C1(N)CCC1 | COC(=O)C1(CCC1)N.Cl | [6] |

Spectral Data

While specific spectra for this compound are not publicly available in comprehensive databases, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure.

-

¹H NMR: Protons on the cyclobutane ring would appear as multiplets in the aliphatic region. The methyl ester protons would be a sharp singlet around 3.7 ppm, and the amine protons would be a broad singlet, the chemical shift of which would depend on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[8][9]

Experimental Protocols

The synthesis of this compound is typically achieved via the esterification of its parent amino acid, 1-aminocyclobutanecarboxylic acid. Two common and effective methods are detailed below.

Method 1: Two-Step Synthesis via Boc-Protection

This method involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection. This is a robust method that prevents side reactions at the amino group.[7][10]

Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

-

Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution at 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[10]

Step 2: Esterification and Deprotection

-

Dissolve the N-Boc protected amino acid (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0°C and add concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise.[7][11]

-

Reflux the reaction mixture for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with distilled water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[7]

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Direct Esterification with Thionyl Chloride

A more direct and common method for the esterification of amino acids is the use of thionyl chloride in methanol.[11][12] This in-situ generation of HCl gas promotes the Fischer esterification while simultaneously protecting the amine as its hydrochloride salt.[13][14]

-

Suspend 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath (0-5°C).

-

Slowly add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise to the stirred suspension.[12][15]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2-3 hours until the reaction is complete (monitored by TLC).[11]

-

Remove the solvent and excess thionyl chloride by rotary evaporation.

-

The resulting solid is the hydrochloride salt of this compound.

-

For the free base, the salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent as described in Method 1, Step 2.

Applications in Drug Development and Signaling Pathways

Unnatural amino acids, such as this compound, are valuable tools in drug discovery for enhancing the properties of peptide and small molecule drugs.[][2][3] The constrained cyclobutane ring can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing susceptibility to enzymatic degradation.[4]

Relevance to NMDA Receptor Signaling

Derivatives of 1-aminocyclobutanecarboxylic acid have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16][17][18] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in various neurological disorders, making NMDA receptor antagonists potential therapeutic agents.[16]

The parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), acts as a partial agonist at the glycine co-agonist site (NR1 subunit) of the NMDA receptor.[19] By modifying the cyclobutane ring, potent and selective antagonists have been developed.[16][17] this compound serves as a key intermediate for the synthesis of these more complex derivatives.

Caption: Role of ACBC derivatives in NMDA receptor signaling.

Conclusion

This compound is a synthetically accessible and valuable unnatural amino acid ester. Its rigid structure and the potential for derivatization make it a significant building block for medicinal chemists, particularly in the development of modulators for targets such as the NMDA receptor. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research into its applications in creating novel therapeutics.

References

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 16. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]

- 19. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of Methyl 1-aminocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1-aminocyclobutanecarboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It serves as a foundational resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established chemical shift and group frequency correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ (Methyl ester) |

| ~2.20 - 2.40 | m | 2H | Cyclobutane -CH₂- (α to C-NH₂) |

| ~1.80 - 2.00 | m | 2H | Cyclobutane -CH₂- (β to C-NH₂) |

| ~1.60 | br s | 2H | -NH₂ (Amine) |

| ~1.90 - 2.10 | m | 2H | Cyclobutane -CH₂- (α to C-COOCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester carbonyl) |

| ~58 | Quaternary Carbon (C-NH₂) |

| ~52 | -OCH₃ (Methyl ester) |

| ~35 | Cyclobutane -CH₂- |

| ~15 | Cyclobutane -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (Primary amine) |

| 2850 - 3000 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| 1590 - 1650 | Medium | N-H bend (Primary amine) |

| 1170 - 1250 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 129.16. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 98.

-

Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 70.

-

Alpha-cleavage adjacent to the amine: which could lead to the loss of a C₃H₅ radical, giving a fragment at m/z 88.

-

Ring opening and subsequent fragmentation of the cyclobutane ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a cyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its constrained cyclobutane scaffold offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound hydrochloride, serving as a valuable resource for researchers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound hydrochloride is a white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| CAS Number | 92398-47-5 | [2] |

| IUPAC Name | methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | [2] |

| Appearance | White crystalline powder | [1] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the esterification of 1-aminocyclobutanecarboxylic acid. Two common methodologies are presented below.

Two-Step Synthesis via N-Protection

This method involves the protection of the amino group, followed by esterification and subsequent deprotection and salt formation.

Experimental Protocol:

Step 1: Synthesis of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [4]

-

Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 0.5M sodium hydroxide solution.

-

Add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).

-

Stir the reaction mixture for 15 hours.

-

Extract the mixture with diethyl ether.

-

Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

Step 2: Synthesis of this compound Hydrochloride [4]

-

Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol at 0°C.

-

Slowly add concentrated sulfuric acid.

-

Reflux the reaction mixture for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with distilled water and saturated sodium chloride solution, then dry over sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the methyl ester.

-

Dissolve the resulting this compound in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Filter and dry the precipitate to obtain this compound hydrochloride.

One-Step Esterification and Salt Formation

A more direct approach involves the simultaneous esterification and formation of the hydrochloride salt using trimethylchlorosilane in methanol.[5]

Experimental Protocol: [5]

-

Suspend 1-aminocyclobutanecarboxylic acid (1 equivalent) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring.

-

Add methanol and continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield this compound hydrochloride.

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [guidechem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 1-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclobutanecarboxylate is a non-proteinogenic amino acid ester. Non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their potential to introduce novel structural motifs into peptides and other pharmaceutical compounds. The incorporation of such unique building blocks can lead to enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and presents a general workflow for its synthesis and characterization.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | methyl 1-aminocyclobutane-1-carboxylate |

| CAS Number | 215597-35-6 (for the free base) |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol [1] |

| Canonical SMILES | COC(=O)C1(CCC1)N |

Physical Properties

| Property | Value | Source/Method |

| Melting Point | Not available for free base. The hydrochloride salt has a reported melting point of 203 °C (decomposition) for the analogous cyclopentane derivative.[2] | Experimental data for the target compound is unavailable. |

| Boiling Point | Not available. A predicted boiling point for the analogous methyl-1-aminocyclohexane carboxylate is 209.9±23.0 °C.[3] | Predicted value for a related compound. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. | General solubility characteristics of amino acid esters. |

| Appearance | White to off-white solid or liquid. | General appearance of similar compounds. |

Chemical Properties

| Property | Value | Source/Method |

| pKa (amine) | Estimated to be around 8.5 - 9.5. The pKa of the parent amino acid, 1-aminocyclobutanecarboxylic acid, is reported to be 9.35 (strongest basic). | Estimation based on the parent amino acid. Esterification of the carboxylic acid is expected to slightly increase the basicity of the amino group. |

| logP | Estimated to be between 0.5 and 1.5. | Estimation based on the structure and comparison with similar amino acid esters. |

| Stability | Stable under standard conditions. Should be stored in a cool, dark place under an inert atmosphere. A commercial supplier recommends storage in a freezer under -20°C.[1] | Supplier data. Generally, esters can be susceptible to hydrolysis under acidic or basic conditions. |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. The following are predicted and expected spectral characteristics based on its structure.

| Spectrum | Predicted/Expected Characteristics |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the cyclobutane ring protons (in the range of 1.5-2.5 ppm).- Broad singlet for the amine protons (variable, depends on solvent and concentration). |

| ¹³C NMR | - Carbonyl carbon of the ester (~175 ppm).- Quaternary carbon of the cyclobutane ring attached to the amine and ester groups (~60-70 ppm).- Methylene carbons of the cyclobutane ring (~20-40 ppm).- Methyl carbon of the ester (~52 ppm). |

| IR (Infrared) | - N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹).- C=O stretching of the ester (~1735 cm⁻¹).- C-O stretching of the ester (~1100-1300 cm⁻¹).- C-H stretching of the alkyl groups (~2850-3000 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 129.16.- Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃) or the amino group (-NH₂). |

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of this compound are not available for this specific compound. However, standard methodologies can be applied.

Melting Point Determination

The melting point of a solid sample can be determined using a capillary melting point apparatus.

-

A small amount of the dried sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For a liquid sample, the boiling point can be determined using a micro-boiling point apparatus or by distillation.

-

A small volume of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted inside.

-

The test tube is heated in a heating bath.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of the compound in various solvents can be determined by the shake-flask method.

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The solution is filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a general workflow for its synthesis and characterization is presented below. This workflow is typical for the preparation and validation of novel small molecules in a research and drug development setting.

References

- 1. 215597-35-6|this compound|BLD Pharm [bldpharm.com]

- 2. CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride | Chemsrc [chemsrc.com]

- 3. 4507-57-7 CAS MSDS (Methyl-1-aminocyclohexane carboxylate (free base)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Cyclobutane Constellation: A Technical Guide to the Discovery and History of Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained, puckered scaffold of the cyclobutane ring has emerged as a privileged motif in medicinal chemistry, offering a unique conformational rigidity that can enhance biological activity and improve pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of cyclobutane amino acids (CBAAs), from the seminal synthesis of the parent carbocycle to their current applications in drug development. We will detail key synthetic methodologies, present quantitative data on their biological activities, and visualize their interactions with crucial signaling pathways.

A Historical Trajectory: From a Strained Ring to Bioactive Scaffolds

The journey of cyclobutane amino acids begins with the foundational work on the cyclobutane ring itself. While cyclobutanes have been known for over a century, their application as synthetic intermediates has significantly grown in the last four decades.[1][2]

A Timeline of Key Developments:

-

1907: Richard Willstätter and James Bruce achieve the first synthesis of cyclobutane by the hydrogenation of cyclobutene in the presence of a nickel catalyst.[3] This marked the dawn of four-membered ring chemistry.

-

Mid-20th Century: The unique structural and reactive properties of the cyclobutane ring begin to be explored more systematically. Its inherent ring strain, while a synthetic challenge, also presents opportunities for unique chemical transformations.

-

Late 20th Century: The first naturally occurring cyclobutane-containing amino acids are isolated and characterized. A notable example is the discovery of 2,4-methanoproline and 2,4-methanoglutamic acid from the seeds of Ateleia herbert smithii.[4] These discoveries spurred interest in the biological relevance of this class of compounds.

-

1981: The antimicrobial agent sceptrin, containing a cyclobutane skeleton, is discovered from the sponge Agelas sceptrum by John Faulkner, highlighting the potential of cyclobutane natural products as drug leads.[2]

-

Late 20th - Early 21st Century: The development of novel synthetic methods, particularly photochemical [2+2] cycloadditions, provides more efficient access to a variety of substituted cyclobutane amino acids. This enables broader exploration of their potential in medicinal chemistry.

-

Present Day: Cyclobutane amino acids are increasingly incorporated into drug candidates to modulate properties such as metabolic stability, conformational restriction, and potency. They are being investigated for applications in oncology, neuroscience, and infectious diseases.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the strained cyclobutane ring is a central challenge in the synthesis of CBAAs. A variety of methods have been developed, each with its own advantages and limitations.

[2+2] Photocycloaddition

This is one of the most powerful and widely used methods for constructing cyclobutane rings. The reaction involves the light-induced cycloaddition of two alkene-containing molecules. Intramolecular versions of this reaction are particularly effective for creating bicyclic systems.

Experimental Protocol: Synthesis of a Cyclobutane α-Amino Acid Derivative via Visible Light-Mediated [2+2] Cycloaddition

This protocol is adapted from a method for the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenes.

Materials:

-

α,β-Dehydroamino acid derivative (e.g., N-acetyl-α,β-dehydroalanine methyl ester)

-

Styrene derivative (e.g., 4-methylstyrene)

-

Photocatalyst: [Ir(dFCF3ppy)2(dtbpy)]PF6

-

Degassed acetonitrile (CH3CN)

-

Blue LED light source (λmax = 415 nm)

Procedure:

-

In a reaction vessel, combine the α,β-dehydroamino acid derivative (1.0 equiv), the styrene derivative (1.5 equiv), and the photocatalyst (2 mol %).

-

Add degassed acetonitrile to achieve a concentration of 0.2 M.

-

Seal the vessel and irradiate the mixture with a blue LED light source at 20 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired cyclobutane α-amino acid derivative.

Synthesis from Pre-formed Cyclobutane Precursors

An alternative approach involves starting with a commercially available or readily synthesized cyclobutane derivative and functionalizing it to introduce the amino and carboxylic acid moieties.

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol describes the protection of the amino group of 1-aminocyclobutanecarboxylic acid.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.3 equiv) at 0 °C.

-

Add di-tert-butyl dicarbonate (1.2 equiv) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for approximately 12 hours.

-

After completion, wash the reaction mixture with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography to afford N-Boc-1-aminocyclobutanecarboxylic acid as a solid.

Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclobutane amino acids and their derivatives, including yields from synthetic procedures, spectroscopic data for characterization, and biological activity metrics.

Table 1: Synthetic Yields and Spectroscopic Data

| Compound | Synthetic Method | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| N-Boc-1-aminocyclobutanecarboxylic acid | Boc protection | 75-81 | 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H) | Data not readily available in provided search results | 238.04 [M+Na]+ |

| cis-4 (HCl salt) | Photocatalyzed [2+2] cycloaddition and deprotection | 73 | Specific shifts depend on substituents | Specific shifts depend on substituents | Data not readily available in provided search results |

Table 2: Biological Activity of Cyclobutane-Based Integrin Antagonists

| Compound | Target | Assay | IC50 (µM) |

| ICT9090 | αIIbβ3 | Purified protein ELISA | 0.39 |

| ICT9029 | αIIbβ3 | Purified protein ELISA | 3.3 |

| Lead Compound | αvβ3 | Cell-based adhesion | < 1 |

Visualization of Molecular Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts, including synthetic workflows and signaling pathways influenced by cyclobutane amino acids.

Synthetic Workflow: [2+2] Photocycloaddition

Caption: Synthetic workflow for a photocatalyzed [2+2] cycloaddition to form cyclobutane α-amino acids.

Signaling Pathway: Cyclobutane-Based Integrin Antagonism in Cancer

Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and survival. The αvβ3 integrin is often overexpressed in cancer cells and promotes metastasis. Cyclobutane-based antagonists have been developed to block this signaling.[5]

Caption: Mechanism of action for cyclobutane-based αvβ3 integrin antagonists in cancer cells.

Signaling Pathway: Modulation of NMDA Receptors in the Central Nervous System

1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6] This has implications for conditions involving excessive NMDA receptor activity.

Caption: Antagonistic action of ACBC derivatives at the NMDA receptor glycine binding site.

Conclusion and Future Outlook

The field of cyclobutane amino acids has evolved significantly from the initial synthesis of the cyclobutane ring. These conformationally constrained building blocks have demonstrated considerable potential in modulating biological processes and are becoming increasingly valuable tools in drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of their therapeutic applications. Future research will likely focus on the stereoselective synthesis of more complex CBAA derivatives, their incorporation into peptides and other macromolecules to control conformation, and a deeper understanding of their mechanisms of action in various disease states. The unique structural features of cyclobutane amino acids ensure that they will remain an exciting and fruitful area of research for years to come.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-氨基-1-环丁烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

In-depth Technical Guide: The Biological Mechanism of Action of Methyl 1-aminocyclobutanecarboxylate—Current Scientific Understanding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of Methyl 1-aminocyclobutanecarboxylate in biological systems. A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the specific biological activity and mechanism of action of this compound. While its chemical structure is defined, there is a notable absence of published research detailing its interactions with biological targets, its effects on cellular signaling pathways, or its overall pharmacological profile. This document summarizes the limited related information available for structurally similar compounds and outlines the current status of research, highlighting the need for foundational studies to elucidate the potential biological role of this compound.

Introduction

This compound is a cyclic amino acid derivative with a distinct cyclobutane ring. Its chemical properties are documented in databases such as PubChem. However, a thorough investigation of scientific research databases indicates that its biological effects and mechanism of action have not been a subject of published research.

In contrast, significant research has been conducted on the structurally related cyclopropane analogue, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is widely recognized as the immediate precursor to the plant hormone ethylene.[1][2][3] The study of ACC and its derivatives has provided valuable insights into the regulation of ethylene biosynthesis and signaling in plants.[1][4]

This guide will briefly touch upon the known biological activities of related cyclobutane and cyclopropane derivatives to provide a contextual framework, while clearly stating the absence of specific data for this compound.

Current State of Knowledge: this compound

As of the date of this guide, there are no publicly available scientific studies that describe the mechanism of action of this compound in any biological system. Searches of prominent research databases have not yielded any in-depth technical papers, experimental data, or established signaling pathways associated with this specific compound.

Insights from Structurally Related Compounds

While direct information is lacking, an examination of structurally analogous compounds can offer potential areas for future investigation.

Research has explored the use of 1-aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides. For instance, these derivatives have been incorporated into tuftsin, an immunomodulatory peptide, to create analogues with potentially enhanced biological activities and stability.[5] The rigid cyclobutane structure is utilized to introduce conformational constraints, which can influence the peptide's binding affinity and efficacy.[6] This application, however, focuses on the structural role of the cyclobutane moiety within a larger peptide and does not describe a standalone mechanism of action for a simple methyl ester derivative.

The cyclopropane analogue of the requested compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key molecule in plant biology.

-

ACC as an Ethylene Precursor: ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[1]

-

Ethylene-Independent Signaling: Emerging evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[2][3][4]

A structural analogue of ACC, methyl 1-aminocyclopropanecarboxylate (methyl-ACC) , has been identified as an agonist of the ethylene response in plants.[7] Studies have shown that methyl-ACC can trigger ethylene-related responses and enhance ethylene release. However, in vitro and in vivo analyses indicated that methyl-ACC did not have a direct, obvious effect on the enzymatic activity of ACC oxidase.[7]

The following diagram illustrates the established ethylene biosynthesis pathway, which serves as a reference for understanding the action of ACC and its analogues.

Future Research Directions

The absence of data on the mechanism of action of this compound presents a clear opportunity for novel research. Key areas to explore would include:

-

Enzyme Inhibition Assays: Investigating whether this compound can act as an inhibitor or substrate for enzymes involved in amino acid metabolism or hormone biosynthesis, such as ACC synthase or ACC oxidase.

-

Receptor Binding Studies: Determining if the compound binds to any known receptors, particularly those involved in hormone signaling.

-

Phenotypic Screening: Conducting screens in various biological systems (e.g., plant seedlings, cell cultures) to identify any observable physiological or morphological changes induced by the compound.

-

Computational Modeling and Docking: Using in silico methods to predict potential biological targets based on the compound's structure and comparison with known ligands.

Conclusion

References

- 1. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Methyl 1-Aminocyclobutanecarboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the cyclobutane ring has positioned it as a compelling scaffold in modern medicinal chemistry. Its incorporation into small molecules can confer unique conformational constraints, leading to improved potency, selectivity, and pharmacokinetic profiles. Within this chemical space, derivatives of methyl 1-aminocyclobutanecarboxylate are gaining attention as versatile building blocks for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, summarizing available data, detailing experimental methodologies, and visualizing key molecular pathways.

Targeted Biological Activities

Research into this compound derivatives has primarily focused on two key areas of unmet medical need: oncology and neurology. The constrained α-amino acid motif offers a unique platform for designing molecules that can interact with high specificity at biological targets within these complex disease areas.

Anticancer Potential

The cyclobutane moiety is a feature in several successful anticancer agents, where it can enhance metabolic stability and provide a rigid framework for orienting pharmacophoric groups.[1][2] While direct preclinical data on this compound derivatives in oncology is still emerging, the parent compound, 1-aminocyclobutanecarboxylic acid, has been investigated as a potential tumor-seeking agent.[3] Furthermore, the broader class of cyclobutane-containing compounds has shown promise in targeting various aspects of cancer biology, including cell proliferation and survival pathways.[4][5]

One of the key signaling pathways implicated in cancer progression is the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and metastasis in advanced stages.[6][7] Small molecule inhibitors of the TGF-β pathway are therefore of significant interest as potential anticancer therapeutics. While no direct inhibition of TGF-β by this compound derivatives has been reported, this scaffold represents a promising starting point for the design of novel TGF-β signaling inhibitors.

Neurological Applications: NMDA Receptor Antagonism

A more defined area of activity for 1-aminocyclobutanecarboxylic acid derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.

A study on 3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective antagonist activity at NMDA receptors.[9] Several compounds in this series were found to be more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[9] This finding highlights the potential of the 1-aminocyclobutanecarboxylate scaffold for the development of novel neuroprotective agents.

Quantitative Biological Data

A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. For this compound derivatives, this would typically involve determining metrics such as the half-maximal inhibitory concentration (IC50) in cell-based assays or the inhibitory constant (Ki) in binding assays.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Derivative | Target Cell Line | Assay Type | IC50 (µM) |

| Compound A | Huh-7 (Hepatocellular Carcinoma) | XTT Assay | 15.2 |

| Compound B | MDA-MB-231 (Breast Cancer) | XTT Assay | 8.5 |

| Compound C | MRC-5 (Normal Fibroblast) | XTT Assay | > 50 |

Note: The data in this table is illustrative and based on the types of assays used for similar compounds.[10] Specific quantitative data for this compound derivatives is not yet widely available in the public domain.

Table 2: NMDA Receptor Antagonist Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives

| Derivative | Assay System | Activity |

| cis-3-(2'-Carboxyethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |

| trans-3-(2'-Carboxyethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |

| cis-3-(2'-Phosphonoethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |

| trans-3-(2'-Phosphonoethyl) derivative | Neonatal rat motoneurones | More potent than D-AP5 |

Source: Adapted from[9]. The original study did not provide specific IC50 or Ki values but reported relative potency.

Experimental Protocols

The evaluation of the biological activity of novel chemical entities relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the potential applications of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using XTT Assay

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Principle: The XTT (sodium 3′-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a colorimetric method to assess cell viability. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of living cells.

Methodology: [10]

-

Cell Culture: Culture cancer cell lines (e.g., Huh-7, MDA-MB-231) and a non-cancerous control cell line (e.g., MRC-5) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).

-

XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for a further 4-6 hours.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

Protocol 2: NMDA Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the NMDA receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation.

Methodology: [9]

-

Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as the rat cerebral cortex.

-

Binding Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value from the resulting competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of potential drug candidates. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. DSpace [diposit.ub.edu]

- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of β-aminocyclobutanecarboxylic acid represent a class of conformationally constrained amino acids of significant interest in medicinal chemistry and drug development. Their incorporation into peptides and other bioactive molecules can enhance metabolic stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of contemporary synthetic strategies for accessing novel β-aminocyclobutanecarboxylic acid derivatives. Key methodologies, including aza-Michael addition, tandem amidation/aza-Michael addition, and photochemical [2+2] cycloaddition, are detailed with comprehensive experimental protocols. Quantitative data on reaction yields and stereoselectivity are presented for comparative analysis. Furthermore, the biological context of these derivatives is explored through their application in immunomodulatory peptide analogs, with a focus on the tuftsin-induced interleukin-6 signaling pathway.

Introduction

Cyclic β-amino acids are valuable building blocks in the design of peptidomimetics and foldamers.[1] The rigid cyclobutane scaffold, in particular, imparts unique conformational constraints that can lead to improved biological activity and stability of the resulting peptides.[2] These derivatives have been explored for a range of therapeutic applications, including as components of immunomodulatory agents and enzyme inhibitors.[3][4] This guide focuses on key synthetic methodologies for the preparation of novel β-aminocyclobutanecarboxylic acid derivatives, providing detailed experimental procedures and comparative data to aid researchers in this field.

Key Synthetic Methodologies

Three primary strategies have emerged as effective for the synthesis of β-aminocyclobutanecarboxylic acid derivatives: aza-Michael addition followed by ring closure, a tandem amidation/aza-Michael addition, and photochemical [2+2] cycloaddition.

Aza-Michael Addition and Subsequent Ring Closure

A notable method for the synthesis of highly substituted β-aminocyclobutanecarboxylic acid derivatives involves a sequential solvent-free aza-Michael addition of a nitrogen nucleophile to a Michael acceptor, followed by a base-induced ring closure. A study by Meiresonne et al. (2011) demonstrated the use of benzophenone imine as the nitrogen source and 3-halopropylidenemalonates as the Michael acceptor.[1]

Experimental Workflow: Aza-Michael Addition and Ring Closure

References

Methyl 1-aminocyclobutanecarboxylate: A Constrained Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects is paramount. Non-natural, conformationally constrained amino acids are invaluable tools in this endeavor, offering a strategy to rigidify peptide backbones, explore novel chemical space, and mimic or block specific protein-protein interactions. Among these, Methyl 1-aminocyclobutanecarboxylate and its parent acid serve as a unique and powerful building block. The inherent strain and puckered nature of the cyclobutane ring impart a rigid, three-dimensional character to molecules into which it is incorporated, making it an attractive scaffold for the synthesis of complex bioactive molecules, including peptidomimetics, kinase inhibitors, and spirocyclic compounds.

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound as a foundational element in the construction of advanced molecular entities. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of synthetic pathways are presented to facilitate its adoption and exploration in research and development settings.

Core Properties and Synthesis

This compound is typically handled as its hydrochloride salt for improved stability and solubility. The free base can be generated in situ for subsequent reactions.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocol 1: Synthesis of this compound Hydrochloride

A robust method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is efficient and generally provides high yields.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 1-aminocyclobutanecarboxylic acid (1.0 equivalent).

-

Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the starting material with stirring.

-

Add anhydrous methanol (approximately 10 mL per gram of amino acid).

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 12-15 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound hydrochloride.

-

The product can be further purified by recrystallization if necessary.

Table 2: Representative Data for the Synthesis of Amino Acid Methyl Ester Hydrochlorides

| Starting Amino Acid | Product | Typical Yield (%) |

| Glycine | Glycine methyl ester hydrochloride | 95-98 |

| L-Alanine | L-Alanine methyl ester hydrochloride | 94-97 |

| 1-Aminocyclobutanecarboxylic acid | This compound hydrochloride | 90-96 (Expected) |

Application in Complex Molecule Synthesis: A Case Study in Peptidomimetics

The rigid cyclobutane scaffold of this compound is particularly useful in the synthesis of peptidomimetics, where it can be used to create unnatural peptide backbones with constrained conformations. This can lead to increased metabolic stability and enhanced binding affinity to biological targets. A key step in this process is the N-acylation of the cyclobutane amino acid, often after Boc protection, to form a peptide bond with another amino acid or peptide fragment.

Experimental Protocol 2: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

For use in standard peptide synthesis, the amino group of the cyclobutane moiety must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the reaction mixture for approximately 12 hours at room temperature.

-

After complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate to remove impurities.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent (e.g., 35% ethyl acetate in n-hexane) to afford the desired product.[1]

Table 3: Quantitative Data for N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 1-Aminocyclobutanecarboxylic acid (2 g) | [1] |

| Yield | 2.8 g (75%) | [1] |

| Appearance | Off-white solid | [1] |

| ¹H NMR (300 MHz, CD₃OD) | δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H) | [1] |

| ES Mass [M+Na]⁺ | 238.04 | [1] |

Experimental Protocol 3: Peptide Coupling to Synthesize a Dipeptide Derivative

This protocol outlines a general procedure for the coupling of N-Boc-1-aminocyclobutanecarboxylic acid with an amino acid ester, a fundamental step in building more complex peptidomimetics.

Materials:

-

N-Boc-1-aminocyclobutanecarboxylic acid

-

Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (1.1 equivalents) in anhydrous DCM.

-

In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add N,N-Diisopropylethylamine (2.2 equivalents). Stir until the solution becomes clear.

-

Add the amino acid ester solution to the solution of the N-Boc protected acid.

-

Cool the mixture to 0 °C and add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 4: Representative Quantitative Data for Dipeptide Synthesis

| Parameter | Expected Value |

| Product | N-Boc-(1-aminocyclobutanecarbonyl)-L-alanine methyl ester |

| Typical Yield | 70-90% |

| Purity (by HPLC) | >95% |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of complex molecules with significant potential in drug discovery and development. Its rigid cyclobutane core provides a means to introduce conformational constraints, which can lead to enhanced biological activity and improved pharmacokinetic properties. The synthetic protocols and representative data provided in this guide offer a foundation for researchers to incorporate this unique scaffold into their synthetic strategies, enabling the exploration of novel chemical space and the development of next-generation therapeutics. The continued investigation into the applications of this and related cyclobutane derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

"Methyl 1-aminocyclobutanecarboxylate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclobutanecarboxylate and its hydrochloride salt are synthetic amino acid esters that hold potential as building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring introduces conformational rigidity, a desirable feature in the design of targeted therapeutics. This technical guide provides a detailed overview of the chemical identifiers, physicochemical properties, synthesis protocols, and spectroscopic data for this compound. It also explores its relevance in drug development, drawing on the broader understanding of structurally related compounds.

Chemical Identifiers and Physicochemical Properties

This compound is most commonly handled in its hydrochloride salt form for improved stability and solubility. The chemical identifiers for both the free base and the hydrochloride salt are crucial for accurate documentation and procurement.

Chemical Identifiers

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 215597-35-6 | 92398-47-5[1] |

| IUPAC Name | This compound | methyl 1-aminocyclobutane-1-carboxylate;hydrochloride[1] |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂[1] |

| Molecular Weight | 129.16 g/mol [2] | 165.62 g/mol [1] |

| InChI | InChI=1S/C6H11NO2/c1-9-6(8)5(7)3-2-4-5/h2-4,7H2,1H3 | InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H[1] |

| InChIKey | XWBSFYWZNUKOEY-UHFFFAOYSA-N[2] | LLCSDOKIBIMJNU-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1(CCC1)N | COC(=O)C1(CCC1)N.Cl[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Assumed based on related compounds |

| Melting Point | 203 °C (decomposes) for Methyl 1-aminocyclopentanecarboxylate hydrochloride[3] | Data for cyclopentane analog |

| Solubility | Soluble in Methanol, Water for Methyl 1-aminocyclopropanecarboxylate hydrochloride[4] | Data for cyclopropane analog |

| pKa (Computed) | Not available | |

| LogP (Computed) | Not available |

Synthesis Protocols

The synthesis of this compound typically starts from the corresponding amino acid, 1-aminocyclobutanecarboxylic acid. The following is a representative two-step protocol for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Synthesis of this compound

This synthesis involves the protection of the amino group, followed by esterification of the carboxylic acid and subsequent deprotection.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Sodium hydroxide (NaOH) solution (0.5M)

-

1,4-Dioxane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl ether

-

Hydrochloric acid (HCl) (1M)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in 0.5M sodium hydroxide solution.[5]

-

To this solution, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).[5]

-

Stir the reaction mixture for 15 hours at room temperature.[5]

-

Extract the mixture with ethyl ether to remove any unreacted Boc₂O.[5]

-

Acidify the aqueous phase to pH 4 with 1M hydrochloric acid.[5]

-

Extract the product with ethyl acetate.[5]

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.[5]

Materials:

-

1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1 equivalent) in methanol at 0°C.[5]

-

Slowly add concentrated sulfuric acid.[5]

-

Reflux the reaction mixture for 2 hours.[5]

-

Remove the solvent under reduced pressure.[5]

-

Dissolve the residue in distilled water and adjust the pH to 8-9 with saturated sodium bicarbonate solution.[5]

-

Extract the product with ethyl acetate.[5]

-

Combine the organic phases, wash with distilled water and then with saturated sodium chloride solution.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Concentrate the solvent under reduced pressure to obtain this compound as a white solid.[5]

General Workflow for Synthesis

Spectroscopic Data